molecular formula C6H12N2OS B13117694 Thiane-4-carbohydrazide CAS No. 904298-67-5

Thiane-4-carbohydrazide

Cat. No.: B13117694
CAS No.: 904298-67-5
M. Wt: 160.24 g/mol
InChI Key: ISEGTUKOGHRQOS-UHFFFAOYSA-N
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Description

Thiane-4-carbohydrazide is a chemical compound that belongs to the class of carbohydrazides. Carbohydrazides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiane-4-carbohydrazide can be synthesized through the reaction of thiane-4-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Thiane-4-carboxylic acid+Hydrazine hydrateThis compound+Water\text{Thiane-4-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Thiane-4-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Thiane-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Thiane-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

    Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of thiane-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiocarbohydrazide: Similar in structure but contains sulfur instead of oxygen.

    Carbohydrazide: Lacks the thiane ring structure.

    Hydrazine derivatives: Various hydrazine-based compounds with different substituents.

Uniqueness

Thiane-4-carbohydrazide is unique due to its thiane ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbohydrazides and hydrazine derivatives, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

904298-67-5

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

thiane-4-carbohydrazide

InChI

InChI=1S/C6H12N2OS/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9)

InChI Key

ISEGTUKOGHRQOS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C(=O)NN

Origin of Product

United States

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